molecular formula C19H19NO4 B4428158 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

Cat. No. B4428158
M. Wt: 325.4 g/mol
InChI Key: AJSICJXRYWFDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is a chemical compound with a wide range of applications in scientific research. It is commonly referred to as DBeQ and has been the subject of numerous studies due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

DBeQ inhibits the activity of the NF-κB signaling pathway by targeting the IKK complex, which is responsible for the activation of NF-κB. DBeQ binds to the ATP-binding site of the IKK complex, preventing its activation and subsequent activation of NF-κB. This results in the inhibition of inflammation and cell survival.
Biochemical and physiological effects:
DBeQ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DBeQ has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBeQ in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of the NF-κB signaling pathway, without affecting other cellular processes. However, one of the limitations of using DBeQ is its potential toxicity. DBeQ has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on DBeQ. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of DBeQ as a potential treatment for other diseases, such as neurodegenerative diseases and viral infections. Additionally, there is potential for the use of DBeQ in combination therapies with other drugs, to enhance its therapeutic effects.

Scientific Research Applications

DBeQ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. DBeQ has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This makes DBeQ a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13(2)12-24-16-5-3-4-14(10-16)19(21)20-15-6-7-17-18(11-15)23-9-8-22-17/h3-7,10-11H,1,8-9,12H2,2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSICJXRYWFDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.